2-{[2-[(4-isobutoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}ethyl acetate
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Overview
Description
2-{[2-[(4-isobutoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}ethyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of the well-known drug, aspirin, and has been found to possess anti-inflammatory and analgesic properties. In
Mechanism of Action
The mechanism of action of 2-{[2-[(4-isobutoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}ethyl acetate is similar to that of aspirin and other NSAIDs. It works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[2-[(4-isobutoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}ethyl acetate include inhibition of COX enzymes, reduction of prostaglandin production, and anti-inflammatory and analgesic effects. This compound has also been found to possess antioxidant properties, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{[2-[(4-isobutoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}ethyl acetate in lab experiments is its similarity to aspirin and other NSAIDs, which makes it a useful tool for studying the mechanism of action of these drugs. However, one limitation of using this compound is its relatively low solubility in water, which may make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 2-{[2-[(4-isobutoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}ethyl acetate. One area of interest is its potential use in the treatment of cancer. Studies have shown that this compound has anti-cancer properties and may be effective in inhibiting the growth of cancer cells. Another area of interest is its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Research has shown that this compound may have neuroprotective effects and may be beneficial in the treatment of these diseases. Additionally, further research is needed to explore the potential use of this compound in the treatment of other diseases and conditions.
Synthesis Methods
The synthesis of 2-{[2-[(4-isobutoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}ethyl acetate involves the condensation of 4-isobutoxybenzoic acid with 3-nitrocinnamic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then reacted with ethylenediamine and acetic anhydride to form the final compound.
Scientific Research Applications
2-{[2-[(4-isobutoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}ethyl acetate has been found to possess anti-inflammatory and analgesic properties. It has been used in scientific research to study the mechanism of action of aspirin and other nonsteroidal anti-inflammatory drugs (NSAIDs). This compound has also been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
2-[[(E)-2-[[4-(2-methylpropoxy)benzoyl]amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]ethyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O7/c1-16(2)15-34-21-9-7-19(8-10-21)23(29)26-22(24(30)25-11-12-33-17(3)28)14-18-5-4-6-20(13-18)27(31)32/h4-10,13-14,16H,11-12,15H2,1-3H3,(H,25,30)(H,26,29)/b22-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLCJIOLGZWXCV-HYARGMPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NCCOC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NCCOC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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